Enantiomeric Purity: (2R)-Enantiomer Achieves >99% ee vs. Racemic Mixture (0% ee)
The (2R)-enantiomer can be obtained with enantiomeric excess (ee) exceeding 99% via chiral-pool synthesis from (R)-propylene oxide, whereas the commercially available racemic mixture (CAS 69296-06-6) has 0% ee. This near-homochirality is essential for applications where stereochemical integrity directly impacts biological activity or asymmetric induction [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (achievable via synthesis from (R)-propylene oxide) |
| Comparator Or Baseline | Racemic 2-(morpholin-4-yl)propan-1-ol: 0% ee |
| Quantified Difference | >99 percentage point difference |
| Conditions | Synthesis from enantiopure starting material; chiral HPLC or polarimetry verification |
Why This Matters
For chiral drug synthesis, a high-ee building block eliminates the need for costly late-stage resolution and ensures the desired enantiomer of the final active pharmaceutical ingredient (API) is obtained.
- [1] Borowiecki P. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide... Int J Mol Sci. 2022. View Source
